Ethyl 2,4-dimethylnicotinate
Overview
Description
Ethyl 2,4-dimethylnicotinate is an organic compound with the molecular formula C10H13NO2. It is a derivative of pyridine and is characterized by its white to pale yellow solid form. This compound is slightly soluble in water but dissolves well in organic solvents such as ethanol and dimethylformamide .
Mechanism of Action
Target of Action
The primary targets of Ethyl 2,4-dimethylnicotinate are currently unknown. This compound is a derivative of pyridine, which is known to have certain chemical reactivity . .
Mode of Action
As a derivative of pyridine, it may interact with its targets through chemical reactions
Biochemical Pathways
Given that it is a derivative of pyridine, it might be involved in certain biochemical reactions . The downstream effects of these reactions are currently unknown and require further investigation.
Pharmacokinetics
It is slightly soluble in water , which may affect its bioavailability
Result of Action
As a derivative of pyridine, it may induce certain chemical reactions
Action Environment
It is known that it should be stored in an inert atmosphere at room temperature . Other environmental factors such as pH, temperature, and presence of other substances may also affect its action and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2,4-dimethylnicotinate typically involves a multi-step process:
Methylation of Pyridine: Pyridine is reacted with methyl bromide to yield 2,4-dimethylpyridine.
Carboxylation: The 2,4-dimethylpyridine is then reacted with chloroacetic acid ester to form 2,4-dimethylpyridine-3-carboxylic acid ester.
Esterification: Finally, the carboxylic acid ester undergoes esterification to produce this compound.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in controlled environments to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2,4-dimethylnicotinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions.
Major Products:
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohols or amines.
Substitution: Results in various substituted pyridine derivatives.
Scientific Research Applications
Ethyl 2,4-dimethylnicotinate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block in the design of bioactive compounds.
Medicine: It is explored for its potential as a precursor in drug development.
Industry: It is utilized in the production of agrochemicals and pharmaceuticals
Comparison with Similar Compounds
- Ethyl nicotinate
- Methyl nicotinate
- Ethyl 3-methylpyridine-4-carboxylate
Comparison: Ethyl 2,4-dimethylnicotinate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity. Compared to Ethyl nicotinate and Methyl nicotinate, it has additional methyl groups that influence its solubility and interaction with biological targets .
Properties
IUPAC Name |
ethyl 2,4-dimethylpyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-4-13-10(12)9-7(2)5-6-11-8(9)3/h5-6H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIZHKKYVLBSXAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CN=C1C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40352974 | |
Record name | ethyl 2,4-dimethylnicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40352974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37669-78-6 | |
Record name | ethyl 2,4-dimethylnicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40352974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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